Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate
Description
Contextualizing the Research Significance of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate within Organic and Materials Chemistry
The significance of this compound in organic chemistry lies in its potential as a versatile building block. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid, or can undergo transesterification reactions to form other esters or polyesters. sigmaaldrich.compharmaffiliates.com The presence of ether linkages imparts flexibility to the molecular chain, a desirable characteristic in the synthesis of certain polymers and materials. mdpi.com
In materials chemistry, this compound is of interest as a potential monomer or an additive. Aliphatic polyesters are a significant class of biodegradable polymers, and the incorporation of ether linkages can modify their physical properties, such as their glass transition temperature and crystallinity. researchgate.net The flexible nature of the ethane-1,2-diylbis(oxy) unit can be exploited to design polymers with specific mechanical properties. Furthermore, the polarity of the ether and ester groups may enhance adhesion and compatibility with other materials in blends and composites.
Evolution of Research Perspectives on Diester Compounds and Ethers in Advanced Chemical Systems
Research on diester compounds has evolved from their use as simple solvents and plasticizers to their application as key components in the synthesis of complex macromolecules. researchgate.net Aliphatic diesters, in particular, are fundamental to the production of a wide range of polyesters. researchgate.net The focus has shifted towards creating diesters with specific functionalities that can impart desired properties to the resulting polymers, such as biodegradability, flexibility, and thermal stability. nih.gov The study of how the distance and nature of the linkage between ester groups affect the chemical and thermal stability of aliphatic diesters has provided valuable insights into material design. nih.gov
Ethers, once primarily regarded as inert solvents, are now recognized for their crucial role in materials science and coordination chemistry. wikipedia.org The ether linkage is a key structural motif in polyethers, which have applications ranging from surfactants to solid polymer electrolytes. In materials science, the incorporation of ether linkages into polymer backbones is a well-established strategy for increasing chain flexibility and influencing polymer morphology. mdpi.com Research is ongoing into the development of novel ether-containing monomers to create advanced materials with tailored properties. rsc.org
Challenges and Opportunities in the Academic Investigation of this compound
Challenges:
A primary challenge in the academic investigation of this compound is the limited availability of published research specifically on this compound. While the synthesis of analogous compounds is known, optimizing the synthesis of this specific molecule to achieve high purity and yield can be a hurdle. Potential side reactions during synthesis, such as oligomerization, need to be carefully controlled. researchgate.net
Furthermore, the purification of flexible, non-crystalline diesters can be challenging. Standard techniques like distillation may not be effective if the compound has a high boiling point or is thermally sensitive. Chromatographic methods may be required, which can be costly and time-consuming for larger-scale preparations. beilstein-journals.org
Opportunities:
Despite the challenges, there are significant opportunities for the academic investigation of this compound. Its potential as a monomer for the synthesis of novel, flexible, and potentially biodegradable polyesters is a promising area of research. rsc.org The resulting polymers could find applications in biomedical fields, such as in drug delivery systems or as scaffolds for tissue engineering.
Another opportunity lies in its use as a molecular linker in the synthesis of more complex architectures, such as metal-organic frameworks (MOFs) or supramolecular assemblies. The flexible nature of the backbone could lead to materials with interesting dynamic properties.
Detailed characterization of the physical and chemical properties of this compound and its derivatives would also be a valuable contribution to the field. This fundamental data would enable a better understanding of structure-property relationships in this class of compounds and facilitate the design of new materials.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[2-(3-ethoxy-3-oxopropoxy)ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-3-17-11(13)5-7-15-9-10-16-8-6-12(14)18-4-2/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEICCSRAKZNONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCCOCCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Diethyl 3,3 Ethane 1,2 Diylbis Oxy Dipropionate
Esterification Pathways for the Formation of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate
The final step in the synthesis of this compound involves the esterification of the precursor dicarboxylic acid, 3,3'-[Ethane-1,2-diylbis(oxy)]dipropanoic acid, with ethanol (B145695). This transformation can be achieved through both catalytic and non-catalytic methods.
Catalytic Approaches in Diester Synthesis
Catalytic esterification is a widely employed method for the synthesis of esters, offering high yields and favorable reaction kinetics. The synthesis of this compound from its corresponding dicarboxylic acid and ethanol is effectively catalyzed by various acidic catalysts.
Commonly used homogeneous catalysts include mineral acids such as sulfuric acid and hydrochloric acid. These catalysts protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The reaction is typically carried out by heating the dicarboxylic acid with an excess of ethanol in the presence of a catalytic amount of the acid.
Heterogeneous solid acid catalysts present a more environmentally friendly alternative to traditional mineral acids. These catalysts, which include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia, offer advantages such as ease of separation from the reaction mixture, reusability, and reduced corrosivity. The esterification is typically performed by refluxing the reactants in the presence of the solid catalyst.
The choice of catalyst can significantly impact the reaction conditions and outcomes, as illustrated in the table below, which summarizes typical conditions for the esterification of dicarboxylic acids.
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Homogeneous | Sulfuric Acid | Excess Ethanol | 78-100 | 4-8 | >90 |
| Heterogeneous | Amberlyst-15 | Toluene | 110 | 6-12 | 85-95 |
| Heterogeneous | Zeolite H-ZSM-5 | None (Solvent-free) | 120-150 | 8-16 | 80-90 |
Non-Catalytic Thermal and Solvent-Mediated Reactions
While catalytic methods are prevalent, the esterification of 3,3'-[Ethane-1,2-diylbis(oxy)]dipropanoic acid can also be achieved under non-catalytic conditions, primarily through thermal activation. This approach involves heating the dicarboxylic acid with a large excess of ethanol at elevated temperatures and pressures. The high temperature provides the necessary activation energy for the reaction to proceed, while the excess ethanol helps to shift the equilibrium towards the formation of the diethyl ester.
This method, however, generally requires more forcing conditions and may lead to lower yields compared to catalytic routes due to the reversible nature of the reaction and the potential for side reactions at higher temperatures. The removal of water as it is formed can be employed to drive the reaction to completion.
Ether Linkage Formation Strategies in the Context of this compound Precursors
The central ethane-1,2-diylbis(oxy) moiety of the target molecule is an ether linkage. Its formation is a critical step in the synthesis of the precursor, 3,3'-[Ethane-1,2-diylbis(oxy)]dipropanoic acid.
Williamson Ether Synthesis and Related Reactions
The Williamson ether synthesis is a classic and versatile method for the formation of ethers and is a primary route for synthesizing the precursors of this compound. masterorganicchemistry.comyoutube.comwikipedia.org This S_N2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comyoutube.com
In the context of synthesizing the precursor, 3,3'-[Ethane-1,2-diylbis(oxy)]dipropanoic acid, two main Williamson ether synthesis strategies can be envisioned:
Reaction of Ethane-1,2-diol with a 3-halopropionate: In this approach, ethane-1,2-diol is treated with a strong base, such as sodium hydride, to form the corresponding dialkoxide. This is then reacted with two equivalents of an ethyl 3-halopropionate (e.g., ethyl 3-bromopropionate).
Reaction of a 3-hydroxypropionate (B73278) with a 1,2-dihaloethane: Alternatively, ethyl 3-hydroxypropionate can be deprotonated with a strong base to form the alkoxide, which then reacts with a 1,2-dihaloethane, such as 1,2-dibromoethane.
For laboratory and industrial synthesis, the Williamson reaction is broadly applicable for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction is typically conducted at temperatures ranging from 50 to 100 °C and is often complete within 1 to 8 hours. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between reactants in different phases, enhancing reaction rates and yields.
Alternative Methods for Alkoxy Chain Construction
While the Williamson ether synthesis is a robust method, alternative strategies for constructing the ether linkage exist. One such method is the reaction of ethylene (B1197577) glycol with acrylonitrile (B1666552) via a Michael addition, followed by hydrolysis of the resulting dinitrile to the dicarboxylic acid. This pathway avoids the use of alkyl halides.
Another approach involves the acid-catalyzed addition of ethylene glycol to ethyl acrylate (B77674). This reaction, however, can be prone to polymerization of the acrylate under acidic conditions and may require careful control of reaction parameters.
Novel Synthetic Routes and Green Chemistry Principles in this compound Production
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of ethers and esters. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. Both the esterification and Williamson ether synthesis steps in the production of this compound can be accelerated using microwave technology. For instance, microwave-assisted esterification using solid acid catalysts can be completed in minutes rather than hours.
Use of Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts in chemical reactions. Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic solvents. In the context of esterification, acidic ionic liquids can effectively catalyze the reaction between a dicarboxylic acid and an alcohol, often with simplified product separation and catalyst recycling.
Solid Acid Catalysts: As mentioned previously, the use of solid acid catalysts in esterification aligns with green chemistry principles by replacing corrosive and difficult-to-separate mineral acids. Research continues to focus on developing more active and robust solid acid catalysts with high selectivity and longevity for esterification reactions.
The table below provides a comparative overview of traditional versus greener synthetic approaches for key steps in the synthesis of this compound.
| Reaction Step | Traditional Method | Green Alternative | Advantages of Green Alternative |
| Esterification | Sulfuric acid catalyst | Solid acid catalyst (e.g., Zeolite) | Reusable, non-corrosive, easier separation |
| Ether Synthesis | Strong base (e.g., NaH) in volatile organic solvent | Phase-transfer catalysis, Microwave-assisted synthesis | Milder conditions, reduced solvent use, faster reaction |
| Overall Process | Multi-step, high energy input | One-pot synthesis (potential), use of renewable feedstocks | Reduced waste, improved atom economy, lower energy consumption |
Sustainable Solvents and Reagents
The selection of solvents and reagents is a critical factor in developing sustainable synthetic processes. The ideal choice minimizes environmental impact, reduces waste, and enhances safety without compromising reaction efficiency. For the synthesis of this compound, two primary routes are considered: the Williamson ether synthesis and the Michael addition.
Williamson Ether Synthesis Route: This classical method involves the reaction of an alkoxide with a primary alkyl halide. In the context of the target molecule, this would likely involve the reaction of the disodium (B8443419) salt of ethylene glycol with ethyl 3-halopropionate. Traditional protocols often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are effective but pose significant environmental and health concerns.
Recent research has focused on replacing these hazardous solvents with more benign alternatives. mdpi.comuniv-amu.frresearchgate.net Ionic liquids, for instance, have emerged as promising green solvents due to their low volatility, thermal stability, and recyclability. mdpi.comuniv-amu.fr Task-specific ionic liquids can also act as both solvent and catalyst, streamlining the process. univ-amu.frresearchgate.net Another sustainable approach is the use of phase-transfer catalysts (PTC) in aqueous or biphasic systems. This technique facilitates the transfer of the alkoxide from an aqueous phase to an organic phase containing the alkyl halide, often eliminating the need for hazardous organic solvents. jetir.org
Michael Addition Route: This approach involves the conjugate addition of ethylene glycol to ethyl acrylate. This reaction is often catalyzed by a base. To enhance the sustainability of this route, researchers have explored the use of solid-supported catalysts, which can be easily recovered and reused, minimizing waste. ijsdr.org Solvent-free conditions, where the reactants themselves act as the solvent, represent another significant advancement in green chemistry for this type of reaction. ijsdr.org Furthermore, the use of biocatalysts, such as immobilized lipases, offers a highly selective and environmentally friendly alternative for esterification and related reactions, operating under mild conditions. researchgate.netnih.govthescipub.comsemanticscholar.orgnih.gov
Table 1: Comparison of Sustainable Solvents and Catalysts for Plausible Syntheses of this compound
| Synthetic Route | Conventional Approach | Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Williamson Ether Synthesis | DMF, DMSO as solvent | Ionic Liquids | Low volatility, recyclability, potential catalytic activity. mdpi.comuniv-amu.fr |
| Phase-Transfer Catalysis (aqueous) | Avoids hazardous organic solvents, simplifies work-up. jetir.org | ||
| Michael Addition | Homogeneous base (e.g., NaOH) in organic solvent | Solid-supported base | Easy catalyst recovery and reuse, reduced waste. ijsdr.org |
| Solvent-free conditions | Eliminates solvent waste, potential for higher throughput. ijsdr.org | ||
| Biocatalysts (e.g., lipases) | High selectivity, mild reaction conditions, biodegradable. researchgate.netnih.gov |
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and seamless scale-up. nih.govalmacgroup.comeuropa.eud-nb.infomit.edu For the synthesis of this compound, both the Williamson ether synthesis and Michael addition pathways are amenable to adaptation in continuous flow reactors.
In a typical flow setup for the Williamson ether synthesis of a dialkoxy alkane, solutions of the reactants would be continuously pumped and mixed in a microreactor or a packed-bed reactor. nih.goveuropa.eu The high surface-area-to-volume ratio of these reactors allows for rapid heating or cooling, enabling precise temperature control which is crucial for minimizing side reactions. nih.goveuropa.eu The residence time, which is the time the reactants spend in the reactor, can be precisely controlled by adjusting the flow rates of the pumps, allowing for optimization of the reaction conversion and yield. mit.edu
Similarly, the Michael addition of ethylene glycol to ethyl acrylate can be efficiently performed in a continuous flow system. A packed-bed reactor containing a solid-supported catalyst can be employed, where the reactant mixture is continuously passed through the catalyst bed. sphinxsai.com This setup not only facilitates catalyst recovery but also allows for long-term, stable operation. The integration of in-line analytical techniques, such as infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), can provide real-time monitoring of the reaction progress, enabling automated process control and optimization. rsc.org
Table 2: Illustrative Parameters for Continuous Flow Synthesis of Related Ethers and Esters
| Reaction Type | Reactor Type | Temperature (°C) | Residence Time | Throughput | Reference |
|---|---|---|---|---|---|
| Aldol Condensation | Microreactor | Room Temperature | 45 seconds | 5.24 g/h (of ψ-Ionone) | nih.gov |
| Diazo Dye Synthesis | PFA Capillary | Not specified | 15-300 seconds | Not specified | d-nb.info |
| API Synthesis | Not specified | -85 to -78 °C | 30 minutes | Not specified | almacgroup.com |
| Lidocaine Synthesis | Reactor Coils | 130 °C | 17.7 minutes | 675 mg/h | mit.edu |
Process Optimization and Scale-Up Considerations for Laboratory to Industrial Academic Research
The transition of a synthetic process from the laboratory bench to an industrial or large-scale academic research setting requires careful consideration of several factors to ensure safety, efficiency, and economic viability. acs.org
For the synthesis of this compound, process optimization would begin at the laboratory scale by systematically varying parameters such as temperature, reactant concentrations, catalyst loading, and solvent to identify the optimal conditions for yield and purity. rsc.org Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the reaction space and identify the most influential parameters and their interactions. rsc.org
When scaling up, several challenges can arise. Heat transfer becomes a critical issue, as the surface-area-to-volume ratio decreases with increasing reactor size. Exothermic reactions, such as some Michael additions, can lead to localized "hot spots" in large batch reactors, potentially causing side reactions or thermal runaway. acs.org Continuous flow reactors mitigate this issue due to their superior heat transfer capabilities. nih.goveuropa.eu
Mass transfer limitations can also become more pronounced on a larger scale, particularly in heterogeneous catalytic systems. acs.org Ensuring efficient mixing and contact between reactants and the catalyst is crucial for maintaining high reaction rates. In a batch reactor, this is achieved through vigorous stirring, while in a flow reactor, the design of the reactor itself ensures efficient mixing. nih.gov
The choice of equipment is another important consideration. For industrial-scale production, batch reactors are still common, but continuous reactors are gaining traction due to their inherent safety and efficiency benefits. The scale-up of a continuous process can often be achieved by "numbering-up" (running multiple reactors in parallel) or by increasing the operating time, rather than by building larger and potentially more hazardous reactors. almacgroup.com
Finally, economic and environmental factors play a significant role in the scale-up decision. The cost of raw materials, energy consumption, and waste disposal must be carefully evaluated. A process that is efficient at the lab scale may not be economically feasible at an industrial scale. Therefore, a holistic approach that considers all aspects of the process, from chemical kinetics to engineering and economic factors, is essential for successful scale-up.
Mechanistic Investigations of Reactions Involving Diethyl 3,3 Ethane 1,2 Diylbis Oxy Dipropionate
Hydrolysis and Transesterification Reaction Kinetics and Mechanisms
The ester groups are the primary sites for hydrolysis and transesterification reactions, which can be catalyzed by either acids or bases.
The acid-catalyzed hydrolysis of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate involves the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) result in the formation of the corresponding carboxylic acid, 3,3'-[Ethane-1,2-diylbis(oxy)]dipropanoic acid, and ethanol. wikipedia.orgchemistrysteps.comlibretexts.org The reaction is reversible and can be driven to completion by using an excess of water. chemistrysteps.comlibretexts.org The generally accepted mechanism for this transformation is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular).
The reaction proceeds in a stepwise manner, with the hydrolysis of the two ester groups occurring sequentially. The kinetic profile of this reaction can be monitored by tracking the disappearance of the diester and the appearance of the intermediate monoester and the final diacid product.
Illustrative Kinetic Data for Acid-Catalyzed Hydrolysis
| Time (hours) | Concentration of Diester (M) | Concentration of Monoester (M) | Concentration of Diacid (M) |
| 0 | 1.00 | 0.00 | 0.00 |
| 1 | 0.61 | 0.35 | 0.04 |
| 2 | 0.37 | 0.49 | 0.14 |
| 4 | 0.14 | 0.50 | 0.36 |
| 8 | 0.02 | 0.30 | 0.68 |
| 16 | <0.01 | 0.09 | 0.91 |
Note: The data in this table is illustrative and intended to represent a typical kinetic profile for the sequential hydrolysis of a diester. Actual experimental values for this compound may vary.
Base-catalyzed transesterification of this compound occurs via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comwikipedia.org A strong base, typically an alkoxide, deprotonates the incoming alcohol to generate a more potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate subsequently collapses, eliminating the original ethoxide group and forming a new ester. This process is an equilibrium, which can be driven towards the products by using a large excess of the new alcohol. wikipedia.org
The dynamics of this reaction are influenced by the nature of the base, the incoming alcohol, the solvent, and the temperature. The reaction is generally faster than acid-catalyzed transesterification.
Factors Influencing Base-Catalyzed Transesterification Dynamics
| Factor | Influence on Reaction Rate | Mechanism |
| Base Strength | Stronger bases (e.g., sodium methoxide) lead to faster rates. | Increases the concentration of the active nucleophile (alkoxide). |
| Alcohol Steric Hindrance | Less sterically hindered alcohols react faster. | Facilitates nucleophilic attack on the carbonyl carbon. |
| Solvent Polarity | Polar aprotic solvents can accelerate the reaction. | Solvates the cationic counter-ion without deactivating the nucleophile. |
| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |
Note: This table provides a general overview of factors influencing base-catalyzed transesterification based on established chemical principles.
Reactivity of the Diester and Ether Moieties in Advanced Organic Transformations
The presence of both diester and ether functionalities allows for a range of more complex organic transformations.
The ester groups of this compound are susceptible to nucleophilic acyl substitution with a variety of nucleophiles other than water or alcohols. masterorganicchemistry.combyjus.com For instance, reaction with amines (ammonolysis) would yield the corresponding amides. Similarly, organometallic reagents such as Grignard reagents or organolithium compounds could, in principle, add to the carbonyl carbons to form tertiary alcohols after workup. The reactivity of the ester groups is a cornerstone of its potential utility in the synthesis of more complex molecules.
The ether oxygens in the ethane-1,2-diylbis(oxy) bridge are generally unreactive towards many reagents. However, under strongly acidic conditions, particularly with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether linkage can be cleaved. libretexts.orgchemistrysteps.com This reaction proceeds via protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. chemistrysteps.com This cleavage would break the backbone of the molecule, yielding iodoethanol (or bromoethanol) and ethyl 3-iodopropionate (or ethyl 3-bromopropionate) as initial products, which could undergo further reactions under the reaction conditions. The aliphatic nature of the ether in this compound means it does not undergo electrophilic substitution reactions on the carbon backbone in the same way aromatic ethers do. doubtnut.comorganicmystery.com
Decomposition Pathways and Stability Under Varied Chemical Environments
The stability of this compound is contingent on the chemical environment. Under neutral conditions and at moderate temperatures, the molecule is relatively stable. However, its stability is compromised under harsh acidic, basic, or thermal conditions.
Under strongly acidic or basic conditions, the primary decomposition pathway is the hydrolysis of the ester linkages, as detailed in section 3.1.1. In strongly basic environments, saponification will occur, leading to the formation of the disodium (B8443419) salt of 3,3'-[Ethane-1,2-diylbis(oxy)]dipropanoic acid and ethanol. wikipedia.org
At elevated temperatures, thermal decomposition can occur. For esters, a common thermal decomposition pathway is pyrolysis, which can lead to the formation of alkenes and carboxylic acids via a concerted syn-elimination mechanism. researchgate.netacs.org However, the specific products of the thermal decomposition of this compound are not well-documented and would likely involve complex fragmentation of both the ester and ether components.
Thermal Degradation Mechanisms
The thermal decomposition of compounds containing both ether and ester functionalities can be complex, with multiple competing reaction pathways. The stability of such molecules is dictated by the weakest bond within the structure.
In the case of analogous long-chain diesters, thermal degradation often proceeds via a concerted intramolecular elimination reaction, particularly if a beta-hydrogen is present on the alkoxide portion of the ester. This process, known as ester pyrolysis, leads to the formation of a carboxylic acid and an alkene. For this compound, this could theoretically involve the elimination of ethylene (B1197577) to form a carboxylic acid intermediate.
A hypothetical thermal degradation of this compound could involve the initial cleavage of either the ester or ether bonds, leading to a cascade of reactions producing smaller, more volatile molecules. The exact product distribution would be highly dependent on the specific temperature, pressure, and presence of any catalysts or impurities.
Table 1: Potential Thermal Degradation Products of Related Functional Groups
| Functional Group | General Degradation Pathway | Potential Products |
| Propionate Ester | Ester Pyrolysis (β-elimination) | Propionic acid, Ethylene |
| Glycol Ether | Radical C-O Bond Cleavage | Aldehydes, Alcohols, Alkenes |
This table is illustrative and based on general mechanisms of related, simpler compounds. The actual degradation products of this compound have not been experimentally determined.
Photochemical Transformation Processes
The photochemical behavior of a molecule is determined by its ability to absorb light and the subsequent chemical changes that occur in its excited state. Both ether and ester functional groups can influence the photochemical reactivity of a compound.
Ethers, when exposed to ultraviolet (UV) light, can undergo homolytic cleavage of the C-O bond to form alkoxy and alkyl radicals. These radicals can then participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination. The presence of the ethane-1,2-diylbis(oxy) unit could lead to the formation of diradicals or undergo intramolecular cyclization reactions upon photoexcitation.
The propionate ester groups also have the potential to undergo photochemical transformations. The photolysis of simple alkyl esters can proceed through several pathways, including Norrish Type I and Type II reactions. A Norrish Type I cleavage would involve the homolytic cleavage of the acyl-oxygen bond, forming an acyl radical and an alkoxy radical. A Norrish Type II reaction, if a gamma-hydrogen is accessible, would involve intramolecular hydrogen abstraction leading to the formation of an enol and an alkene.
Kinetic and Thermodynamic Studies of this compound Interactions with Chemical Species
Detailed kinetic and thermodynamic data for the interactions of this compound with other chemical species are not available in the scientific literature. To understand its potential reactivity, one can consider the general kinetic and thermodynamic properties of its constituent ester and ether functionalities.
The kinetics of reactions involving esters, such as hydrolysis, are well-studied. Ester hydrolysis can be catalyzed by both acids and bases. Under neutral conditions, the reaction is generally slow. The rate of hydrolysis is influenced by steric and electronic factors of the groups attached to the ester functionality. The presence of the ether linkage in this compound could potentially influence the rate of hydrolysis through intramolecular electronic effects or by altering the solvation of the transition state.
The ether linkages are generally considered to be chemically stable and less reactive than the ester groups under many conditions. However, they can be cleaved under strongly acidic conditions. The kinetics of ether cleavage are typically slow and require high temperatures.
Table 2: General Kinetic and Thermodynamic Considerations for Related Functional Groups
| Reaction Type | Functional Group | General Kinetic Characteristics | General Thermodynamic Characteristics |
| Hydrolysis | Ester | Catalyzed by acid or base; slow at neutral pH. | Generally slightly exergonic. |
| Cleavage | Ether | Requires strong acid and high temperatures. | Can be endergonic or exergonic depending on reagents. |
This table provides a general overview based on the behavior of simpler molecules and does not represent specific experimental data for this compound.
Without dedicated experimental studies, any discussion on the mechanistic investigations, kinetics, and thermodynamics of this compound remains speculative and based on the extrapolation of data from simpler, analogous compounds.
Research on Derivatives and Analogues of Diethyl 3,3 Ethane 1,2 Diylbis Oxy Dipropionate
Systematic Structural Modifications of the Ester Groups
The ester functionalities are primary sites for chemical modification to alter properties such as solubility, viscosity, and reactivity.
The ethyl groups of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate can be replaced with other alkyl groups through standard esterification of the parent diacid, 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid, with different alcohols, or via transesterification of the diethyl ester itself. Modifying the alkyl chain length (e.g., from methyl to butyl or longer chains) systematically alters the compound's properties.
Generally, increasing the alkyl chain length is expected to lead to:
Increased Lipophilicity: Longer alkyl chains enhance the nonpolar character of the molecule, increasing its solubility in nonpolar solvents and decreasing its solubility in polar solvents like water.
Higher Boiling Point and Viscosity: The increase in molecular weight and van der Waals forces associated with longer alkyl chains typically results in higher boiling points and increased viscosity.
Lower Density: For simple ester series, density often decreases as the alkyl chain length increases, due to the less efficient packing of the longer, more flexible chains.
The following table illustrates the expected trends in physical properties for a homologous series of dialkyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionates.
| Alkyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility |
| Methyl | C₁₀H₁₈O₆ | 234.25 | Lower | Higher |
| Ethyl | C₁₂H₂₂O₆ | 262.30 | ↑ | ↓ |
| Propyl | C₁₄H₂₆O₆ | 290.35 | ↑ | ↓ |
| Butyl | C₁₆H₃₀O₆ | 318.40 | Higher | Lower |
Note: This table represents expected trends based on general chemical principles, not experimentally determined values for this specific series.
Beyond simple alkyl chains, substituted moieties can be introduced to impart specific functionalities. This is achieved by using functionalized alcohols in the esterification process. For instance, reacting 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid with 2-methoxyethanol would yield a diester with terminal ether groups, enhancing polarity and potentially altering coordination properties. Similarly, using allyl alcohol would introduce reactive double bonds at the termini, allowing the molecule to be used as a crosslinking agent or for further functionalization via olefin addition reactions.
Alterations to the Ethane-1,2-diylbis(oxy) Backbone
Modifying the central diether linkage provides a method to control the flexibility, spacing, and heteroatomic content of the molecule.
Replacing the ethane-1,2-diyl bridge with longer alkane-α,ω-diyl units, such as propane-1,3-diyl or butane-1,4-diyl, creates homologous structures. These analogues can be synthesized by reacting the corresponding diol (e.g., 1,3-propanediol or 1,4-butanediol) with a suitable propionate precursor. An example of a related diacid, 3,3'-[Propane-1,2-diylbis(oxy)]dipropanoic acid, has been documented. Increasing the length of this central bridge enhances the flexibility of the molecule and increases the distance between the terminal ester groups. This modification can be significant in applications where the molecule is used as a linker or spacer, for example, in the synthesis of polymers or coordination complexes.
The table below compares the structures of the parent diacid and its homologous analogues.
| Backbone Linkage | Chemical Name of Parent Diacid | Structure of Backbone |
| Ethane-1,2-diyl | 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid | -O-CH₂-CH₂-O- |
| Propane-1,3-diyl | 3,3′-(Propane-1,3-diylbis(oxy))dipropanoic acid | -O-CH₂-CH₂-CH₂-O- |
| Butane-1,4-diyl | 3,3′-(Butane-1,4-diylbis(oxy))dipropanoic acid | -O-CH₂-CH₂-CH₂-CH₂-O- |
The oxygen atoms in the ether backbone can be replaced with other heteroatoms to create analogues with distinct chemical properties. For example, replacing the ether oxygens with sulfur atoms yields a thioether (sulfanediyl) linkage. The synthesis of related structures, such as 3,3'-(ethane-1,2-diylbis(sulfanediyl)) derivatives, demonstrates this principle. Thioethers are generally less polar but more polarizable than ethers and can exhibit different coordination chemistry, particularly towards soft metals.
Incorporating cyclic structures into the backbone can impart conformational rigidity. While direct synthesis of such derivatives of this compound is not widely reported, synthetic strategies could involve using diols that contain a cyclic moiety, such as 1,4-cyclohexanedimethanol or the diols used in crown ether synthesis. Crown ethers are cyclic polyethers known for their ability to selectively bind cations. wikipedia.orgjetir.org An analogous structure could potentially be synthesized by functionalizing a pre-formed crown ether with propionate side arms, creating a molecule with ion-binding capabilities combined with the properties of the ester groups.
Synthesis and Reactivity of Polymeric Analogues and Oligomers Derived from this compound
This compound and its parent diacid are suitable monomers for the synthesis of polyesters and their oligomers. ulisboa.ptdergipark.org.tr These polymers incorporate the flexible and hydrophilic ether linkage of the monomer into the polymer backbone.
The primary methods for polymerization include:
Polyesterification: The direct condensation reaction of the parent diacid, 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid, with a diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol). This reaction forms ester linkages with the elimination of water, creating a linear polyester. The properties of the resulting polymer, such as its melting point, glass transition temperature, and crystallinity, can be tuned by the choice of the diol comonomer. dergipark.org.trnih.gov
Transesterification: The reaction of this compound with a diol in the presence of a suitable catalyst. In this process, the ethyl groups of the monomer are displaced by the diol, forming a higher molecular weight polymer and releasing ethanol (B145695) as a byproduct. This method is common in industrial polyester synthesis. researchgate.net
The resulting polymers are poly(ester-ether)s. The ether linkages in the backbone impart greater flexibility and hydrophilicity compared to polyesters derived solely from aliphatic or aromatic diacids (like poly(butylene succinate) or poly(ethylene terephthalate)). Oligomers, or short-chain polymers, of this structure can be synthesized by controlling the stoichiometry of the reactants or the reaction time. These oligomers, terminated with either hydroxyl or carboxyl/ester groups, can serve as macro-monomers or prepolymers for the synthesis of more complex architectures, such as poly(ester-urethane)s or block copolymers.
Polyesterification with Diols or Diamines
The synthesis of polyesters and poly(ester amide)s from this compound and its corresponding diacid, 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionic acid, has been investigated using both traditional melt polycondensation and enzymatic catalysis. These methods allow for the incorporation of the flexible ether-containing moiety into the polymer backbone, influencing the final properties of the material.
Melt polycondensation is a common technique for producing polyesters from diols and dicarboxylic acids or their esters. For instance, the synthesis of poly(butylene succinate) (PBS)-based copolyesters has been achieved through the polycondensation of succinic acid with 1,4-butanediol and bis(2-hydroxyethyl) terephthalate. nih.gov This process, typically carried out at high temperatures and under vacuum, can be adapted for the polymerization of 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionic acid with various diols. The resulting polyesters are expected to exhibit modified thermal and mechanical properties due to the presence of the ether linkages.
Enzymatic polymerization offers a greener alternative to traditional methods, often proceeding under milder reaction conditions. Lipases, such as Candida antarctica Lipase B (CALB), have been successfully employed for the polycondensation of diesters with diols and diamines. For example, the enzymatic polymerization of diethyl sebacate with various diamines has been reported. A similar approach can be envisioned for this compound, where the lipase would catalyze the transesterification reaction with a diol or the amidation reaction with a diamine. The enzymatic synthesis of poly(ester amide)s often yields polymers with controlled structures and desirable properties for biomedical applications. rsc.org
The synthesis of poly(ether ester amide)s has been demonstrated through the solution polycondensation of diamine salts of phenylalanine and triethylene glycol with active esters of dicarboxylic acids. mdpi.comresearchgate.net This methodology can be extended to monomers derived from this compound, leading to the formation of biodegradable polymers with potential use in the medical field. The properties of these polymers, such as molecular weight and polydispersity, can be tailored by adjusting the reaction conditions and the specific monomers used.
| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer | Key Findings |
|---|---|---|---|---|
| 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionic acid | 1,4-Butanediol | Melt Polycondensation | Poly(butylene 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate) | Expected to yield a flexible polyester with a lower melting point compared to poly(butylene succinate). |
| This compound | 1,6-Hexanediamine | Enzymatic (Lipase) | Poly(hexamethylene 3,3'-[ethane-1,2-diylbis(oxy)]dipropionamide-co-ester) | Likely to produce a poly(ester amide) with good biocompatibility and biodegradability. mdpi.com |
| Active ester of 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionic acid | Diamine salt of Phenylalanine and Triethylene glycol | Solution Polycondensation | Poly(ether ester amide) | Results in random copolymers with tunable molecular weights and polydispersity. mdpi.com |
Polymerization of Functionalized Derivatives
The functionalization of polymers derived from this compound opens up possibilities for creating materials with tailored properties and applications. Post-polymerization modification is a powerful strategy for introducing various functional groups onto the polymer backbone.
One approach involves the synthesis of unsaturated poly(ester amide)s, which can be subsequently crosslinked or further functionalized. For example, the incorporation of unsaturated dicarboxylic acids, such as fumaric acid, alongside a saturated diacid like 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionic acid, would result in a polyester or poly(ester amide) with pendant double bonds. These double bonds can then undergo various chemical transformations, such as thiol-ene click chemistry, to attach a range of functional molecules. This method has been successfully used to synthesize poly(ester amide)s with various side chains, leading to materials with tunable solubility and thermal behavior. nih.gov
Another strategy is to introduce functional groups into the monomer units before polymerization. For instance, if a diol or diamine containing a protected functional group (e.g., a hydroxyl or amino group) is used in the polyesterification, the protecting group can be removed after polymerization to yield a functional polymer. These pendant functional groups can then be used for further reactions, such as grafting other polymer chains or attaching bioactive molecules. This approach has been utilized to create versatile platforms for producing value-added polymeric materials for biomedical and packaging applications. nih.gov
| Functionalization Strategy | Monomers | Polymerization Method | Functionalized Polymer | Potential Applications |
|---|---|---|---|---|
| Incorporation of Unsaturated Units | This compound, Fumaric acid, Diol/Diamine | Melt or Solution Polycondensation | Unsaturated Poly(ester amide) | Crosslinkable resins, platforms for post-polymerization modification. mdpi.com |
| Use of Functional Monomers | This compound, Diol/Diamine with protected functional groups | Enzymatic or Chemical Polymerization | Polyester or Poly(ester amide) with pendant functional groups | Drug delivery, tissue engineering, functional coatings. nih.gov |
Comparative Mechanistic Studies Across this compound Derivatives
The mechanism of polyesterification involving this compound and its derivatives is influenced by several factors, including the type of catalyst, reaction conditions, and the structure of the comonomers.
Enzymatic polymerization, particularly with lipases, follows a different mechanistic pathway. The reaction is believed to proceed through the formation of an acyl-enzyme intermediate. nih.gov In the case of this compound, the lipase would first react with one of the ester groups to form an acyl-enzyme complex, releasing a molecule of ethanol. This intermediate then reacts with a hydroxyl group from a diol or an amino group from a diamine to form the new ester or amide bond and regenerate the enzyme. The selectivity of the lipase can influence the structure of the resulting polymer. The mechanism of lipase-catalyzed amidation is thought to involve either a direct aminolysis of the acyl-enzyme intermediate or an initial O-acylation followed by an O- to N-acyl migration. frontiersin.org
The presence of the ether linkages in this compound is not expected to fundamentally alter these general mechanisms. However, it can influence the physical properties of the monomers and the resulting polymers, such as their solubility and melting points, which in turn can affect the optimal reaction conditions. For instance, the increased flexibility imparted by the ether bonds might lead to lower melting points of the resulting polymers, potentially allowing for lower polymerization temperatures in melt polycondensation.
Applications of Diethyl 3,3 Ethane 1,2 Diylbis Oxy Dipropionate in Advanced Materials Science and Engineering
Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate as a Monomer in Polymer Synthesis
The bifunctional nature of this compound, possessing two ester groups, makes it a viable candidate as a monomer for step-growth polymerization. Its flexible diether core is a key structural feature that can be exploited to tailor the properties of resulting polymers.
Synthesis of Novel Polymeric Materials (e.g., Polyesters, Polyurethanes)
While specific studies detailing the use of this compound in polymerization are not extensively documented in publicly available literature, its structure is analogous to other diether-diester or diether-diol monomers used in the synthesis of polyesters and polyurethanes. The presence of the ester groups allows it to undergo transesterification with diols to form polyesters, or it can be reduced to the corresponding diol, 3,3'-[Ethane-1,2-diylbis(oxy)]dipropan-1-ol, for reaction with diisocyanates to produce polyurethanes.
The incorporation of ether linkages into the main chain of polyesters is a known strategy to modify their properties. osti.govacs.org For instance, the synthesis of poly(ester-ether)s can be achieved through various polymerization techniques, including the hydroesterificative polymerization of α,ω-enol ethers. osti.gov This method allows for the creation of polyesters with tailored thermal properties by varying the structure of the diol fragment in the monomer. osti.gov Similarly, copolyesters containing ether linkages have been synthesized and have shown good thermal stability. acs.org
In the context of polyurethanes, diols are fundamental building blocks. Bio-based diols, for example, have been used to create polyurethanes with high glass transition temperatures and good mechanical strength. The synthesis typically involves the reaction of the diol with a diisocyanate.
Impact on Polymer Architecture and Properties (e.g., Glass Transition, Crystallinity)
The introduction of flexible ether linkages into a polymer backbone generally leads to a decrease in the glass transition temperature (Tg) and a reduction in crystallinity. osti.govacs.org The ether bonds increase the segmental mobility of the polymer chains, which in turn lowers the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. This effect can be advantageous for applications requiring flexibility at lower temperatures.
Research on polyesters containing ether linkages has shown that increasing the content of ether units can lead to a decrease in the melting temperature (Tm) and the degree of crystallinity. acs.org For example, the incorporation of ether and kinked aromatic amide moieties in polyester chains has been shown to render the polymers amorphous and readily soluble in certain organic solvents. researchgate.net The impact of introducing ether-containing monomers on the thermal properties of polyesters is summarized in the table below, based on findings for analogous systems.
| Polymer System | Monomer Feature | Effect on Glass Transition Temperature (Tg) | Effect on Melting Temperature (Tm) | Effect on Crystallinity |
| Poly(ester-ether)s | Flexible aliphatic diol fragment | Can be tuned, with values reported as low as -17 °C osti.gov | Can be modified, with values ranging from 54 °C to 68 °C osti.gov | Generally decreased osti.gov |
| Copolyesters with ether-linkages | Increased ether unit content | - | Decreased acs.org | Lowered acs.org |
| Aromatic polyesters | Ether and kinked aromatic amide moieties | Ranged from 194 to 269 °C researchgate.net | - | Amorphous researchgate.net |
Role as a Plasticizer or Solvent in Advanced Material Formulations
The molecular structure of this compound, featuring both polar ester groups and a flexible, less polar ether backbone, suggests its potential as a plasticizer or a specialty solvent in polymer formulations.
Compatibility with Polymer Matrices
Glycol ether diesters are specifically noted for their utility as plasticizers for highly polar elastomers. hallstarindustrial.com The presence of ether oxygen atoms increases the polarity of the molecule compared to simple diesters, which can enhance compatibility with polar polymers. hallstarindustrial.com The structure of the alcohol and acid components of an ester plasticizer significantly influences its plasticizing ability. mdpi.commdpi.com Generally, a branched structure in the alcohol moiety can improve the plasticizing effect and processability. mdpi.com
Influence on Rheological Properties and Processability
Plasticizers work by inserting themselves between polymer chains, increasing the free volume and allowing the chains to move more easily past one another. This results in a lower glass transition temperature and a reduction in the viscosity of the polymer melt, which improves processability. mdpi.com The aliphatic nature of this compound would be expected to impart good low-temperature flexibility to plasticized polymers. hallstarindustrial.com
The addition of an ester plasticizer to a polymer matrix can significantly reduce the viscosity of the polymer melt, making processes like extrusion and molding easier. mdpi.com The chemical structure of the plasticizer dictates its efficiency in altering the rheological properties of the polymer composition. mdpi.com
Application in Surface Chemistry and Coating Technologies
Glycol ethers and their esters are widely used in the coatings industry as solvents and coalescing agents. nih.govnih.gov Their unique combination of properties, including good solvency for a wide range of coating resins, appropriate evaporation rates, and the ability to promote film formation, makes them valuable components in coating formulations. nih.gov
As a diether diester, this compound would be expected to exhibit similar functionalities. Its ester groups would provide good solvency for polar resins, while the ether linkages could contribute to its compatibility with a variety of formulation components. In waterborne coatings, such a compound could act as a coalescing agent, facilitating the formation of a continuous and uniform film as the coating dries. estichem.com Synthetic esters are valued in coating formulations for their low volatility and high solvency power. estichem.com They can also contribute to the reduction of volatile organic compounds (VOCs) in coatings. estichem.com
In surface chemistry, the structure of this compound could allow it to act as a leveling agent, reducing surface tension and promoting a smooth, defect-free finish. The balance of hydrophilic (ether and ester groups) and lipophilic (alkyl chains) parts of the molecule would determine its surface activity.
Adhesion Promotion and Film Formation Mechanisms
Detailed studies elucidating the specific mechanisms by which this compound acts as an adhesion promoter or influences film formation are not readily found in current scientific literature. However, based on its chemical structure, we can infer potential functionalities. The ester groups in the molecule could potentially enhance adhesion to polar substrates through dipole-dipole interactions and hydrogen bonding.
Furthermore, the flexible ethane-1,2-diylbis(oxy) backbone could contribute to the formation of uniform and cohesive films. In theory, this compound could act as a coalescing agent in polymer dispersions, facilitating the formation of a continuous film by lowering the minimum film formation temperature.
Development of Specialized Surface Modifiers
The development of specialized surface modifiers incorporating this compound is an area with potential for exploration. The ester functionalities could be hydrolyzed to carboxylic acid groups, creating a more reactive molecule, 3,3'-[Ethane-1,2-diylbis(oxy)]dipropanoic acid. This diacid could then be used to modify surfaces through the formation of covalent bonds or strong ionic interactions.
For instance, it could be grafted onto metal oxide surfaces to alter their hydrophilicity or to provide reactive sites for further functionalization. The flexible diether linkage would likely influence the packing density and conformation of the modifier on the surface.
Integration in Non-Conventional Materials Systems (e.g., Ionic Liquids, Supramolecular Assemblies)
The integration of this compound into non-conventional materials systems like ionic liquids and supramolecular assemblies is not well-documented. However, its structural features suggest possibilities for such applications.
In the context of ionic liquids, the ester could potentially serve as a plasticizer or a component in the synthesis of new ionic liquid structures, although specific examples are not currently reported.
Regarding supramolecular assemblies, the flexible and functional nature of the molecule could allow it to participate in the formation of complex, non-covalent structures. A crystallographic study of a related compound, 3,3′-[ethane-1,2-diylbis(oxy)]bis(5,5-dimethylcyclohex-2-en-1-one), reveals how the ethane-1,2-diylbis(oxy) linker can influence molecular packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial in the formation of supramolecular structures. nih.gov This suggests that this compound could similarly act as a building block in the design of new supramolecular materials.
Computational and Theoretical Chemistry Studies of Diethyl 3,3 Ethane 1,2 Diylbis Oxy Dipropionate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity.
Molecular Orbital Analysis and Frontier Orbitals
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. No published data on the HOMO-LUMO energies or the molecular orbital surfaces for Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate could be located.
Charge Distribution and Electrostatic Potential Maps
Electrostatic potential maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting sites of chemical attack and understanding intermolecular interactions. Specific calculations detailing the partial atomic charges and the electrostatic potential surface of this compound are not available in the surveyed literature.
Molecular Dynamics Simulations of Conformational Landscape and Intermolecular Interactions
Molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
Conformational Analysis and Energy Minima
Due to the presence of flexible ether and ester linkages, this compound is expected to possess a complex conformational landscape with multiple local energy minima. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. However, no studies detailing such an analysis for this compound have been published.
Solvation Effects and Aggregate Formation
The interaction of a molecule with solvents can significantly influence its conformation and reactivity. MD simulations can model these solvation effects and predict the likelihood of aggregate formation in different media. There is currently no available research on the solvation behavior or aggregation properties of this compound.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can elucidate the mechanisms of chemical reactions by identifying transition states and calculating activation energies. This is particularly useful for understanding reaction kinetics and designing synthetic routes. For this compound, potential reactions of interest could include hydrolysis of the ester groups or reactions at the ether linkages. However, no computational studies modeling the reaction pathways or analyzing the transition states for reactions involving this molecule were found in the public domain.
Prediction of Reaction Barriers and Rate Constants
The prediction of reaction barriers and rate constants is a cornerstone of computational chemistry, offering insights into the kinetics of chemical processes. For this compound, these methods can be employed to study reactions such as hydrolysis, transesterification, or thermal decomposition.
Methodologies:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) and ab initio calculations are used to map the potential energy surface of a reaction. By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy (reaction barrier) can be calculated.
Transition State Theory (TST): This theory is used to calculate the rate constant of a reaction from the properties of the reactants and the transition state. researchgate.net Computational models often employ variations of TST, such as Canonical Transition State Theory (CTST) and Variational Transition State Theory (VTST), to provide more accurate rate constant predictions over a range of temperatures. researchgate.net
Machine Learning (ML): Emerging techniques use machine learning models trained on large datasets of computed reaction barriers to predict the activation energies for new reactions with high accuracy and reduced computational cost. escholarship.org
Expected Research Findings:
A computational study on this compound would likely involve calculating the energy barriers for various potential reactions. For instance, the hydrolysis of the ester groups would be a key reaction to investigate. The predicted rate constants would provide quantitative data on how quickly these reactions are expected to proceed under different conditions.
Illustrative Data Table (Hypothetical for this compound Hydrolysis):
| Computational Method | Reaction Step | Calculated Activation Energy (kJ/mol) | Predicted Rate Constant at 298 K (s⁻¹) |
| B3LYP/6-31G* | Initial water attack | 65 | 1.2 x 10⁻³ |
| M06-2X/def2-TZVP | Tetrahedral intermediate formation | 58 | 5.5 x 10⁻² |
| CBS-QB3 | Alcohol elimination | 45 | 3.1 x 10¹ |
Note: The data in this table is hypothetical and serves to illustrate the type of results that would be generated from such a study.
Catalytic Mechanism Elucidation
Computational chemistry is instrumental in elucidating the detailed mechanisms of catalytic reactions. For this compound, this could involve studying its synthesis or its conversion into other valuable chemicals in the presence of a catalyst.
Methodologies:
DFT Calculations: DFT is widely used to model the interaction between the substrate (this compound) and the catalyst. mdpi.comresearchgate.net By calculating the energies of intermediates and transition states for different possible pathways, the most likely reaction mechanism can be determined. mdpi.com
Molecular Dynamics (MD): MD simulations can provide insights into the dynamic behavior of the catalyst-substrate complex, including conformational changes and the role of the solvent.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for the study of large catalytic systems by treating the reactive center with high-level QM methods and the surrounding environment with more computationally efficient MM methods.
Expected Research Findings:
A theoretical investigation into a catalyzed reaction involving this compound would aim to identify the active species of the catalyst, the elementary steps of the reaction, and the rate-determining step. For example, in a transesterification reaction, computations could reveal whether the catalyst activates the ester or the alcohol and detail the subsequent nucleophilic attack and product release steps.
Illustrative Data Table (Hypothetical for Acid-Catalyzed Transesterification):
| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) | Key Interatomic Distances (Å) |
| Protonation of carbonyl | Protonated ester | 0.0 | O-H: 0.98 |
| Nucleophilic attack by methanol | Tetrahedral intermediate | +5.2 | C-O(methanol): 1.65 |
| Transition state for proton transfer | TS1 | +15.8 | O-H-O: variable |
| Elimination of ethanol (B145695) | Protonated product | -2.1 | C-O(ethanol): 2.10 |
Note: The data in this table is hypothetical and illustrates the kind of information derived from mechanistic studies.
Predictive Modeling of Material Properties Based on this compound Structure
Predictive modeling connects the molecular structure of a compound to its macroscopic material properties. For this compound, these models could predict its utility as a plasticizer, solvent, or component in polymer formulations.
Methodologies:
Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods and machine learning to find correlations between molecular descriptors (calculated from the structure) and experimental properties. researchgate.net
Molecular Dynamics (MD) Simulations: By simulating the behavior of a large number of molecules over time, MD can be used to predict bulk properties such as density, viscosity, boiling point, and diffusion coefficients.
Graph Neural Networks (GNNs): These are advanced machine learning models that can learn directly from the graph representation of a molecule to predict a wide range of material properties with high accuracy, often requiring only the chemical formula as input. mdpi.com
Expected Research Findings:
Predictive modeling for this compound could generate valuable data for material science applications. For instance, QSPR models could predict its miscibility with various polymers, while MD simulations could provide detailed information about its performance as a solvent at different temperatures.
Illustrative Data Table (Hypothetical Predicted Properties):
| Property | Predicted Value | Method |
| Boiling Point (°C) | 285 | MD Simulation |
| Density (g/cm³ at 298 K) | 1.08 | QSPR |
| Viscosity (cP at 298 K) | 5.2 | MD Simulation |
| Hansen Solubility Parameter (MPa¹/²) | 19.5 | Group Contribution Method |
Note: The data in this table is hypothetical and represents the type of output from predictive modeling studies.
Environmental Transformation and Degradation Pathways of Diethyl 3,3 Ethane 1,2 Diylbis Oxy Dipropionate
Hydrolytic Degradation in Aqueous Environments
Hydrolysis is a primary degradation pathway for esters in aqueous environments, leading to the cleavage of the ester bond to form a carboxylic acid and an alcohol.
The rate of hydrolysis of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is expected to be significantly influenced by both pH and temperature. Ester hydrolysis can be catalyzed by both acids and bases.
Under acidic conditions (low pH) , the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Under neutral conditions , the hydrolysis rate is generally slow.
Under alkaline conditions (high pH) , the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This process, known as saponification, is typically much faster than neutral or acid-catalyzed hydrolysis.
Temperature plays a crucial role in the kinetics of hydrolysis, with reaction rates generally increasing with temperature, following the principles of the Arrhenius equation. Increased thermal energy enhances the frequency and energy of collisions between the ester molecules and water or hydroxide ions, leading to a faster rate of bond cleavage.
Table 1: Predicted Hydrolysis Rate Constants for this compound at Different pH and Temperature Conditions (Note: The following data are illustrative and based on the typical behavior of aliphatic diesters. Specific experimental values for the target compound are not available.)
| pH | Temperature (°C) | Predicted Pseudo-First-Order Rate Constant (k, s⁻¹) | Predicted Half-Life (t₁/₂) |
| 4 | 25 | 1.0 x 10⁻⁸ | ~2.2 years |
| 7 | 25 | 1.0 x 10⁻⁷ | ~80 days |
| 9 | 25 | 1.0 x 10⁻⁵ | ~19 hours |
| 7 | 10 | 3.0 x 10⁻⁸ | ~267 days |
| 7 | 40 | 3.0 x 10⁻⁷ | ~27 days |
The hydrolysis of this compound involves the cleavage of its two ester linkages. This process is expected to yield one molecule of 3,3'-[Ethane-1,2-diylbis(oxy)]dipropanoic acid and two molecules of ethanol (B145695).
The reaction can be represented as follows:
These degradation products are generally more polar and water-soluble than the parent compound, which may influence their subsequent environmental transport and fate.
Oxidative Transformation by Reactive Oxygen Species
In the environment, particularly in the atmosphere and in sunlit surface waters, chemical compounds can be transformed by reactive oxygen species (ROS), such as the hydroxyl radical (•OH). These highly reactive species can initiate degradation of organic molecules that are otherwise persistent.
The primary mechanism of oxidative attack by hydroxyl radicals on a molecule like this compound is hydrogen abstraction from C-H bonds. The sites most susceptible to this attack are the carbon atoms adjacent to the ether and ester oxygen atoms, as the resulting carbon-centered radicals are stabilized by the adjacent oxygen.
Following the initial hydrogen abstraction, a cascade of reactions can occur, potentially leading to the cleavage of C-C and C-O bonds and the formation of a variety of smaller, more oxidized products. The ultimate products of complete oxidation would be carbon dioxide and water. The specific intermediate products of the oxidative transformation of this compound have not been experimentally identified.
Reactions with Hydroxyl Radicals and Ozone
In the atmosphere, this compound is expected to be degraded primarily by reaction with photochemically produced hydroxyl (•OH) radicals and, to a lesser extent, ozone (O₃).
The reaction with hydroxyl radicals is anticipated to be the dominant atmospheric removal process. The mechanism likely involves the abstraction of a hydrogen atom from the carbon atoms adjacent to the ether oxygen atoms or from the ethyl groups of the ester functions. rsc.org For similar aliphatic ethers, such as diethyl ether, the abstraction of a hydrogen atom from the -CH₂- group adjacent to the ether oxygen is the more favorable pathway. rsc.org This initial reaction leads to the formation of an unstable radical intermediate that can subsequently react with molecular oxygen. The rate of this reaction is influenced by the bond dissociation energies of the C-H bonds, with weaker bonds being more susceptible to abstraction.
Ozone is also a potential oxidant for this compound, although its reaction rate with saturated ethers is generally slower than that of hydroxyl radicals. The mechanism of ozonation of ethers can be complex, potentially involving the insertion of ozone into a C-H bond to form a hydrotrioxide intermediate. acs.orgresearchgate.net This intermediate can then decompose to form various oxidation products. The presence of oxygen can further influence the reaction, leading to free-radical autoxidation pathways. acs.org
Formation of Oxidation Byproducts
The atmospheric oxidation of this compound by hydroxyl radicals is expected to generate a variety of byproducts. Following the initial hydrogen abstraction and subsequent reaction with O₂, a peroxy radical is formed. The subsequent chemistry of this peroxy radical and the resulting alkoxy radical will determine the final products.
Based on studies of diethyl ether, the decomposition of the alkoxy radical intermediate can lead to the formation of smaller esters and aldehydes. For instance, the 1-ethoxy ethoxy radical, an intermediate in diethyl ether oxidation, can undergo C-O bond cleavage or react with O₂ to form ethyl acetate (B1210297) and ethyl formate. rsc.org By analogy, the oxidation of this compound could lead to the formation of ethyl 3-hydroxypropionate (B73278), ethyl acrylate (B77674), formaldehyde, and other smaller oxygenated species.
The ozonation reaction is also expected to yield a range of oxidation products. The decomposition of the hydrotrioxide intermediate can lead to cleavage of the ether linkage, resulting in the formation of esters, alcohols, and aldehydes. researchgate.net
Biodegradation Studies in Model Environmental Systems
Assessment of Microbial Degradation Potential
The microbial degradation of this compound is likely initiated by the enzymatic hydrolysis of the two ester bonds. A wide variety of microorganisms, including bacteria and fungi, are known to produce esterases that can catalyze this reaction. mdpi.com This initial step would release ethanol and 3,3'-[Ethane-1,2-diylbis(oxy)]dipropanoic acid.
The subsequent degradation of the resulting diacid would depend on the cleavage of the ether linkages. The ether bond is generally more resistant to cleavage than the ester bond. researchgate.net However, various bacteria, such as Rhodococcus and Pseudonocardia species, have been shown to degrade aliphatic ethers. nih.govnih.gov The mechanism often involves an initial oxidation of the carbon atom adjacent to the ether oxygen, catalyzed by monooxygenase enzymes. nih.gov This oxidation forms an unstable hemiacetal that can spontaneously cleave, breaking the ether bond. frtr.gov Given the widespread presence of microorganisms capable of degrading esters and ethers, it is anticipated that this compound would be biodegradable in diverse environmental systems.
Identification of Biotransformation Intermediates
The biotransformation of this compound is expected to proceed through a series of intermediate products. A plausible degradation pathway is proposed in the table below, based on the known metabolism of similar compounds.
Interactive Data Table: Proposed Biotransformation Pathway of this compound
| Step | Proposed Intermediate | Enzymatic Process |
| 1 | Ethyl 3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoate and Ethanol | Esterase |
| 2 | 3,3'-[Ethane-1,2-diylbis(oxy)]dipropanoic acid and Ethanol | Esterase |
| 3 | 3-(2-Hydroxyethoxy)propanoic acid and 3-oxopropanoic acid | Ether monooxygenase and subsequent cleavage |
| 4 | Ethylene (B1197577) glycol and Propanoic acid derivatives | Further oxidation and cleavage |
| 5 | Carbon dioxide and Water | Complete mineralization |
The initial hydrolysis of the ester linkages (Steps 1 and 2) would result in the formation of the corresponding dicarboxylic acid. Subsequently, the ether bonds would be cleaved (Step 3), likely through an oxidative mechanism, to yield smaller, more readily metabolizable compounds. These intermediates, such as ethylene glycol and propanoic acid derivatives (Step 4), can then enter central metabolic pathways and be further mineralized to carbon dioxide and water (Step 5). The complete mineralization of the compound would represent its ultimate removal from the environment.
Advanced Analytical Methodologies for the Characterization of Diethyl 3,3 Ethane 1,2 Diylbis Oxy Dipropionate and Its Reaction Products
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural analysis of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate, providing insights into its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced NMR techniques offer deeper structural insights.
2D NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning all proton and carbon signals.
COSY spectra would reveal the coupling between adjacent protons, for instance, confirming the ethyl group fragments (-CH₂-CH₃) and the propylene chains (-O-CH₂-CH₂-C(O)-).
HSQC would correlate directly bonded proton and carbon atoms, definitively assigning the chemical shifts of the methylene and methyl groups.
HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations. For instance, correlations would be expected between the carbonyl carbon and the protons of the adjacent methylene groups, as well as between the ether-linked methylene protons and the carbons of the ethane-1,2-diyl bridge.
Solid-State NMR (ssNMR) : For the analysis of this compound in its solid form or within a polymer matrix, solid-state NMR is a valuable technique. mdpi.comeuropeanpharmaceuticalreview.comnih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecular conformation and packing in the solid state. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra in the solid phase. emory.edu
Expected ¹H and ¹³C NMR Chemical Shifts : While specific experimental data for this compound is not widely available, the expected chemical shifts can be predicted based on the analysis of similar ester and ether compounds. orgchemboulder.com
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| CH₃ (ethyl) | ~1.2 | ~14 |
| -O-CH₂- (ethyl) | ~4.1 | ~60 |
| C=O | - | ~172 |
| -CH₂-C=O | ~2.5 | ~35 |
| -O-CH₂-CH₂-C=O | ~3.7 | ~67 |
| -O-CH₂-CH₂-O- | ~3.6 | ~70 |
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound and its reaction products with high accuracy. mdpi.com Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) can provide the exact mass of the molecule, which is used to confirm its molecular formula.
Fragmentation Analysis : In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. researchgate.netnih.govwhitman.educhemistrynotmystery.com In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecule breaks apart in a predictable manner. For this compound, characteristic fragmentation pathways for esters and ethers would be expected.
Expected Fragmentation Patterns :
Loss of the ethoxy group (-OCH₂CH₃) : A common fragmentation for ethyl esters.
McLafferty rearrangement : This can occur in the propionate moiety, leading to the elimination of a neutral alkene molecule. whitman.educhemistrynotmystery.com
Cleavage of the C-O bonds of the ether linkages.
Cleavage of the C-C bonds in the propionate chain.
A hypothetical fragmentation pattern is presented in the table below:
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 217 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 189 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl radical |
| 145 | [M - OCH₂CH₂COOCH₂CH₃]⁺ | Cleavage of the ether and ester moieties |
| 101 | [CH₂=CHCOOCH₂CH₃]⁺ | Product of McLafferty rearrangement and subsequent ionization |
| 73 | [CH₂CH₂COOCH₂CH₃]⁺ | Cleavage of the ether linkage |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of the ester and ether groups in this compound. orgchemboulder.comumass.edu
The most prominent peak in the IR spectrum is expected to be the C=O stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. orgchemboulder.comumass.edu
The C-O stretching vibrations of the ester and ether linkages will result in strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. orgchemboulder.com
The C-H stretching and bending vibrations of the methyl and methylene groups will be observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.
Characteristic Vibrational Frequencies :
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (ester) | Stretch | 1735 - 1750 (strong) | 1735 - 1750 (weak) |
| C-O (ester) | Stretch | 1150 - 1300 (strong) | 1150 - 1300 (moderate) |
| C-O-C (ether) | Asymmetric Stretch | 1080 - 1150 (strong) | 1080 - 1150 (weak) |
| C-H (alkane) | Stretch | 2850 - 3000 (strong) | 2850 - 3000 (strong) |
| CH₂ | Bend (Scissoring) | ~1465 (moderate) | ~1465 (moderate) |
| CH₃ | Bend (Asymmetric) | ~1450 (moderate) | ~1450 (moderate) |
Chromatographic Separations and Quantification Methods
Chromatographic techniques are essential for separating this compound from impurities and reaction byproducts, as well as for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. restek.comphytojournal.comresearchgate.net In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification. restek.com
Purity Analysis : GC-MS is well-suited for determining the purity of a sample of this compound. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for the calculation of its percentage purity.
Volatile Analysis : This technique is also used to identify and quantify any volatile impurities or residual starting materials from the synthesis of the compound.
A typical GC-MS method would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) and a temperature gradient to ensure good separation of all components.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including esters. chromforum.org For this compound, which has limited volatility, HPLC can be a more suitable technique than GC.
Separation : A reversed-phase HPLC method, using a C18 or C8 column, would likely be effective for separating the target compound from more polar or less polar impurities. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. chromatographyonline.com
Advanced Detectors : While a standard UV detector may have limited utility due to the lack of a strong chromophore in the molecule, other detectors can be employed for sensitive detection and quantification:
Evaporative Light Scattering Detector (ELSD) : This detector is sensitive to any non-volatile analyte and provides a response that is more uniform across different compounds compared to UV detection.
Charged Aerosol Detector (CAD) : Similar to ELSD, CAD is a universal detector that can detect any non-volatile analyte and is known for its high sensitivity and consistent response.
Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, allowing for both quantification and structural confirmation of the eluting peaks.
Illustrative HPLC Method Parameters :
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | ELSD or CAD |
Thermal Analysis Techniques for Phase Transitions and Stability
Thermal analysis techniques are crucial for characterizing the phase transitions and thermal stability of "this compound" and its subsequent reaction products, such as polymers. These methods provide valuable insights into the material's behavior as a function of temperature, which is essential for determining its processing parameters and service life in various applications.
Differential Scanning Calorimetry (DSC)
In the context of polymers derived from this monomer, DSC is instrumental in identifying the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. The melting temperature is characteristic of the crystalline domains of a polymer. The presence of the flexible ethane-1,2-diylbis(oxy) unit in the polymer backbone would be expected to influence these transitions by imparting a degree of flexibility. Generally, the introduction of ether linkages into polyester backbones can lower the glass transition temperature and affect the crystallization behavior.
Illustrative DSC Data for Aliphatic Polyesters
| Thermal Transition | Typical Temperature Range (°C) | Enthalpy Change (J/g) |
| Glass Transition (Tg) | -60 to 20 | N/A |
| Crystallization (Tc) | 50 to 120 | 20 to 80 |
| Melting (Tm) | 100 to 200 | 30 to 100 |
Note: The data in this table is representative of typical aliphatic polyesters and is intended for illustrative purposes, as specific data for polymers derived from this compound is not available.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to assess the thermal stability and decomposition profile of materials. For "this compound," TGA would reveal the onset temperature of decomposition and the presence of any volatile components. Aliphatic esters are known to undergo thermal degradation at elevated temperatures. The stability of such esters can be influenced by the length of the hydrocarbon chain between the ester groups. nih.gov
When this compound is used to synthesize polymers, TGA is critical for determining the degradation temperature of the resulting material, which sets the upper limit for its processing and application temperatures. The decomposition of polyesters containing ether linkages can proceed through various mechanisms, including chain scission at the ester or ether linkages. dtic.mil The thermal stability of aliphatic polyesters is generally lower than their aromatic counterparts. Studies on nitrogen-rich heterocyclic esters have shown that thermal stability can be high, with decomposition starting above 250 °C. nih.gov
Representative TGA Data for Aliphatic Polyesters
| Parameter | Typical Value |
| Onset of Decomposition (Tonset) | 250 - 350 °C |
| Temperature at 5% Mass Loss (T5%) | 270 - 370 °C |
| Temperature at Maximum Decomposition Rate (Tmax) | 300 - 450 °C |
| Residual Mass at 600 °C | < 5% |
Microscopic and Surface Analysis for Material Applications
Microscopic and surface analysis techniques are indispensable for understanding the morphology and surface topography of materials derived from "this compound," especially in polymeric forms. These characteristics are intrinsically linked to the material's performance in various applications.
Electron Microscopy (SEM, TEM) for Morphology Studies
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the microstructure of materials at high magnifications.
Scanning Electron Microscopy (SEM) provides detailed images of the surface morphology of a material. For polymers synthesized using "this compound," SEM could be used to study the surface of films, fibers, or particles. For instance, in a polymer blend or composite, SEM can reveal the phase distribution and interfacial adhesion between the different components. The surface morphology of cross-linked polymer particles can be controlled and characterized using SEM. researchgate.net
Transmission Electron Microscopy (TEM) is used to examine the internal structure of thin samples. For semi-crystalline polymers, TEM can be employed to visualize the crystalline lamellae and amorphous regions, providing insights into the degree of crystallinity and the arrangement of the polymer chains. This information is crucial for understanding the mechanical properties of the material.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. AFM is particularly useful for characterizing the surface topography of polymer films at the nanoscale. For materials derived from "this compound," AFM could be used to measure surface roughness, identify the presence of domains in a polymer blend, and study the changes in surface morphology over time, for example, during degradation. The erosion processes of polymer films upon hydrolytic degradation have been investigated by monitoring changes in surface topographies using AFM. acs.org
Illustrative AFM Parameters for Polymer Film Analysis
| Parameter | Typical Information Obtained |
| Scan Size | From nanometers to micrometers |
| Z-range (Height) | Angstroms to micrometers |
| Imaging Mode | Tapping mode, Contact mode |
| Data Output | 3D topography, Phase imaging, Roughness analysis |
Note: This table illustrates the typical parameters and information that can be obtained from AFM analysis of polymer films and is not based on specific data for materials derived from this compound.
Future Research Trajectories and Interdisciplinary Outlooks for Diethyl 3,3 Ethane 1,2 Diylbis Oxy Dipropionate
Exploration of Novel Catalytic Systems for Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate Synthesis and Transformation
The synthesis and functionalization of this compound are pivotal for its broader application. Future research will likely focus on developing more efficient and sustainable catalytic systems. While traditional acid-catalyzed esterification is a common method, novel approaches are needed to enhance yield, selectivity, and environmental compatibility.
One promising avenue is the use of solid acid catalysts, such as zeolites or functionalized resins, which can simplify product purification and catalyst recycling. Another area of exploration is the application of organocatalysis, which avoids the use of potentially toxic metals. Furthermore, enzymatic catalysis, employing lipases, could offer high selectivity under mild reaction conditions, reducing energy consumption and by-product formation. nih.gov
Transformations of the ester groups, such as transesterification or amidation, could also be targeted with novel catalytic systems. For instance, ruthenium pincer complexes have shown high efficiency in the dehydrogenative coupling of alcohols and thiols to form thioesters, a reaction pathway that could be adapted for the functionalization of this compound. elsevierpure.com
| Catalytic System | Potential Advantages for Diester Synthesis | Research Focus |
| Solid Acid Catalysts | Ease of separation, reusability, reduced corrosion. | Development of highly active and stable porous materials. |
| Organocatalysts | Metal-free, lower toxicity, mild reaction conditions. | Design of chiral catalysts for asymmetric transformations. |
| Enzymatic Catalysis | High selectivity, biodegradability, operation in aqueous media. nih.gov | Immobilization techniques for enhanced enzyme stability. |
| Transition Metal Complexes | High turnover numbers, novel reaction pathways. sciencedaily.com | Exploration of earth-abundant metal catalysts. researchgate.net |
Development of Advanced Functional Materials Incorporating this compound Derivatives
The unique structural features of this compound, namely its flexible ether backbone and reactive ester groups, make it an attractive building block for advanced functional materials. researchgate.netwiley.com Future research is expected to explore its incorporation into various polymeric systems.
One key area is the development of biodegradable polyesters. By transforming the diethyl ester into a diol or a diacid derivative, it can be used as a monomer in polycondensation reactions. The resulting polyesters could exhibit enhanced flexibility and degradability due to the ether linkages, making them suitable for applications in biomedical devices or environmentally friendly plastics. diva-portal.org
Furthermore, the diester itself or its derivatives could be investigated as "green" plasticizers for polymers like polyvinyl chloride (PVC). mdpi.com The search for non-toxic, biodegradable alternatives to traditional phthalate (B1215562) plasticizers is a significant environmental challenge. mdpi.com Research would focus on the miscibility of this compound with PVC, its plasticizing efficiency, and its migration and leaching behavior. diva-portal.org
Cross-linked polymers are another promising application. The ester groups can be functionalized to introduce polymerizable moieties, leading to the formation of cross-linked networks with tailored mechanical and thermal properties. rsc.org Such materials could find use in coatings, adhesives, or as semi-solid electrolytes in batteries. rsc.org
| Material Class | Potential Role of this compound | Desired Properties |
| Biodegradable Polyesters | Monomer (as diol or diacid derivative) | Enhanced flexibility, controlled degradation rates. diva-portal.org |
| "Green" Plasticizers | Additive for polymers like PVC | Low toxicity, high efficiency, reduced migration. mdpi.commdpi.com |
| Cross-linked Polymers | Cross-linking agent after functionalization | Tunable mechanical strength, thermal stability. rsc.orgrsc.org |
| Functional Coatings | Component of the polymer backbone | Adhesion, flexibility, and chemical resistance. |
Integration of Machine Learning and AI in Predicting this compound Reactivity and Properties
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid prediction of molecular properties and reactivity, thereby accelerating the design of new materials and processes. researchgate.netarxiv.org For this compound, ML models could be developed to predict a range of important characteristics.
By training models on datasets of similar esters, it would be possible to predict physical properties such as boiling point, viscosity, and solubility. nih.govresearchgate.net Furthermore, ML can be employed to predict the reactivity of the ester groups in various chemical transformations, aiding in the selection of optimal reaction conditions. tdl.org For instance, models could predict the rate of hydrolysis under different pH and temperature conditions, which is crucial for assessing its environmental persistence. researchgate.net
Another application of ML is in the design of new derivatives with specific functionalities. By using generative models, it may be possible to design novel molecules based on the this compound scaffold that are optimized for a particular application, such as having a high plasticizing efficiency in PVC or specific binding properties for targeted drug delivery.
| Predicted Property | Machine Learning Approach | Potential Impact |
| Physicochemical Properties | Quantitative Structure-Property Relationship (QSPR) models | Rapid screening of derivatives for desired properties. nih.govresearchgate.net |
| Chemical Reactivity | Deep learning models trained on reaction databases | Optimization of synthetic routes and prediction of stability. researchgate.nettdl.org |
| Hydrolysis Rate | Autoencoder models with SMILES and partial charges | Assessment of biodegradability and environmental fate. researchgate.net |
| Material Performance | Models correlating molecular structure with material properties | Design of high-performance polymers and plasticizers. |
Addressing Emerging Environmental and Sustainability Challenges Related to Diester Chemistry
The principles of green chemistry are increasingly important in the chemical industry, and future research on this compound will need to address its environmental impact. dntb.gov.ua A key focus will be on ensuring its synthesis and application are sustainable.
A significant area of investigation will be its biodegradability. mdpi.com Understanding the microbial pathways for the degradation of this compound is essential to prevent its accumulation in the environment. Studies on its ecotoxicity will also be necessary to ensure that neither the parent compound nor its degradation products pose a risk to aquatic and terrestrial ecosystems.
| Sustainability Aspect | Research Objective | Key Metrics |
| Green Synthesis | Develop catalytic routes from renewable resources. researchgate.net | Atom economy, E-factor, energy consumption. |
| Biodegradability | Elucidate microbial degradation pathways. mdpi.com | Rate of mineralization, formation of persistent metabolites. |
| Ecotoxicity | Assess the impact on representative organisms. | LC50 (lethal concentration), NOEC (no observed effect concentration). |
| Life Cycle Assessment | Quantify the overall environmental impact. | Carbon footprint, water usage, resource depletion. |
Collaborative Research Across Organic Chemistry, Materials Science, and Computational Disciplines
The full potential of this compound can only be realized through interdisciplinary collaboration. ucsb.edusiu.eduvirginia.edu The complex challenges in modern chemical research require a convergence of expertise from different fields.
Organic chemists will be essential for developing novel synthetic methods and functionalizing the molecule to create new derivatives. kyushu-u.ac.jp Materials scientists will then be able to incorporate these new molecules into advanced materials and characterize their physical and chemical properties. ed.ac.uk
Computational chemists will play a crucial role in guiding experimental work by predicting molecular properties, modeling reaction mechanisms, and designing new materials with desired functionalities. jstar-research.comresearchgate.netnih.gov This synergistic approach, where computational predictions are validated by experimental results, will accelerate the pace of discovery and innovation.
Such collaborations could lead to the development of a new generation of sustainable materials with applications in diverse fields, from medicine to electronics. The study of this compound and its derivatives can serve as a model for this integrated approach to chemical research.
Q & A
Q. What are the standard synthetic routes for preparing Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate?
The compound is synthesized via etherification or esterification reactions. A common approach involves reacting ethylene glycol derivatives with propionic acid esters under catalytic conditions. For example, analogous ethane-1,2-diylbis(oxy)-linked compounds are synthesized using dichloromethane (DCM) as a solvent, with bases like N,N-diisopropylethylamine (DIPEA) to deprotonate hydroxyl groups and activate nucleophilic substitution (e.g., coupling ethylene glycol with azidomethyl nicotinate esters) . For ester linkages, carbodiimide coupling agents (e.g., DCC) can facilitate condensation between diols and propionic acid derivatives.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ethane-1,2-diylbis(oxy) bridge and ester groups. Protons on the ethylene glycol backbone typically resonate at δ 3.5–4.5 ppm, while ester carbonyls appear at ~170 ppm in ¹³C NMR.
- FT-IR : Confirms ester C=O stretches (~1740 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and confirms bond angles/geometry, as demonstrated in analogous ethane-1,2-diylbis(oxy) structures .
Q. What are the primary research applications of this compound in academic settings?
- Organic Synthesis : As a bifunctional linker for constructing supramolecular polymers or covalent frameworks (e.g., in redox-active systems ).
- Material Science : Ethylene glycol derivatives are used in surfactants (e.g., gemini surfactants with morpholine/piperidine head groups ) or crosslinking agents.
- Pharmacology : Propionate esters serve as prodrugs or intermediates in bioactive molecule synthesis (e.g., antioxidants ).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during synthesis?
Key factors include:
- Stoichiometry : Maintain a 1:2 molar ratio of ethylene glycol to propionic acid derivatives to avoid oligomerization.
- Solvent Choice : Use anhydrous DCM or THF to suppress hydrolysis of ester intermediates.
- Temperature Control : Reactions at 0–25°C reduce thermal decomposition of sensitive intermediates (e.g., azide-containing precursors ).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water) isolates the target compound from unreacted diol or monoester byproducts.
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
- Crystal Growth : Flexible ethane-1,2-diylbis(oxy) chains hinder crystallization. Slow evaporation from polar aprotic solvents (e.g., DMF/acetone mixtures) improves crystal quality.
- Hygroscopicity : Handle samples under inert atmosphere or low humidity to prevent water absorption, which disrupts lattice formation .
- Disorder in Linkers : Use low-temperature (100 K) X-ray diffraction to mitigate thermal motion artifacts in the ethylene glycol moiety .
Q. How do structural modifications of the ethane-1,2-diylbis(oxy) linker influence physicochemical properties?
- Chain Length : Shortening the linker (e.g., replacing ethylene glycol with shorter diols) increases rigidity, altering solubility and melting points.
- Substituents : Electron-withdrawing groups (e.g., cyano in 3,3'-[ethane-1,2-diylbis(oxy)]dipropanenitrile ) enhance thermal stability but reduce biodegradability.
- Functionalization : Adding thiol groups (e.g., ethane-1,2-diyl bis(3-mercaptopropanoate) ) enables disulfide bond formation for redox-responsive materials.
Data Contradictions and Validation
- Synthetic Yields : Literature reports varying yields (50–85%) for ethane-1,2-diylbis(oxy) derivatives due to differences in purification methods . Validate protocols via reproducibility tests across labs.
- Spectroscopic Assignments : Conflicting ¹³C NMR shifts for ester carbonyls (169–172 ppm) may arise from solvent effects. Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
